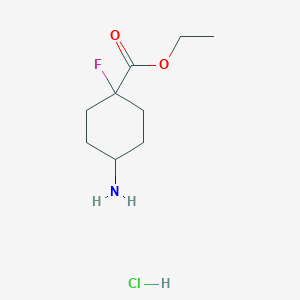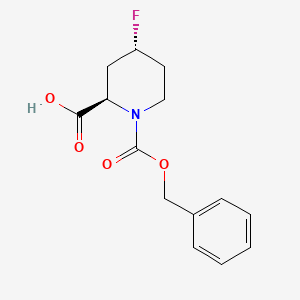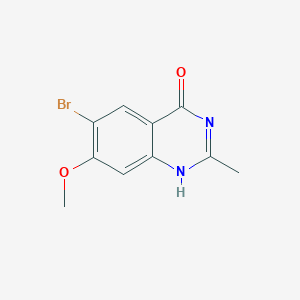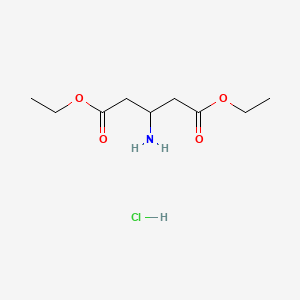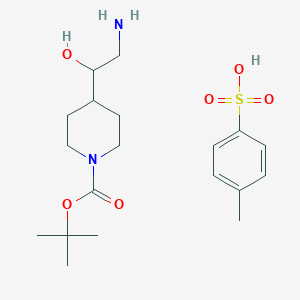
tert-Butyl 4-(2-Amino-1-hydroxyethyl)piperidine-1-carboxylate 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl 4-(2-Amino-1-hydroxyethyl)piperidine-1-carboxylate 4-methylbenzenesulfonate: is a chemical compound with a complex structure that includes a piperidine ring, a tert-butyl group, an amino group, a hydroxyl group, and a 4-methylbenzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-Amino-1-hydroxyethyl)piperidine-1-carboxylate 4-methylbenzenesulfonate typically involves multiple steps, starting with the formation of the piperidine ring. The process may include:
Nitration: Introduction of a nitro group to the starting material.
Reduction: Conversion of the nitro group to an amino group.
Protection: Protection of the amino group using a tert-butyl group.
Hydroxylation: Introduction of a hydroxyl group at the appropriate position.
Sulfonation: Addition of the 4-methylbenzenesulfonate group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and pH are carefully controlled to maximize yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of the hydroxyl group with other functional groups.
Esterification: Formation of esters from the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include hydrogen gas (H2) and tin chloride (SnCl2).
Substitution: Nucleophiles such as halides can be used for substitution reactions.
Esterification: Acids like acetic acid (CH3COOH) can be used for esterification.
Major Products Formed:
Oxidation: Piperidine-1-carboxylate derivatives.
Reduction: Amino derivatives of piperidine.
Substitution: Halogenated piperidine derivatives.
Esterification: Ester derivatives of piperidine.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: In biological research, tert-Butyl 4-(2-Amino-1-hydroxyethyl)piperidine-1-carboxylate 4-methylbenzenesulfonate can be used to study enzyme inhibition and protein interactions. Its amino and hydroxyl groups can interact with biological targets, making it useful in drug discovery.
Medicine: This compound has potential applications in the development of pharmaceuticals. Its ability to interact with biological targets can be exploited to design new drugs for various diseases.
Industry: In the chemical industry, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which tert-Butyl 4-(2-Amino-1-hydroxyethyl)piperidine-1-carboxylate 4-methylbenzenesulfonate exerts its effects depends on its molecular targets and pathways involved. The amino group can interact with enzymes and receptors, while the hydroxyl group can form hydrogen bonds with biological molecules. The specific mechanism would vary depending on the application and the biological system .
Comparison with Similar Compounds
Piperidine derivatives: Other piperidine derivatives with different substituents.
Amino alcohols: Compounds with similar amino and hydroxyl groups.
Sulfonates: Other sulfonate derivatives with different aromatic groups.
Uniqueness: Tert-Butyl 4-(2-Amino-1-hydroxyethyl)piperidine-1-carboxylate 4-methylbenzenesulfonate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
tert-butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3.C7H8O3S/c1-12(2,3)17-11(16)14-6-4-9(5-7-14)10(15)8-13;1-6-2-4-7(5-3-6)11(8,9)10/h9-10,15H,4-8,13H2,1-3H3;2-5H,1H3,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJWEQOSNCEUNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)N1CCC(CC1)C(CN)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
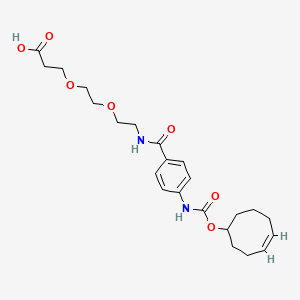
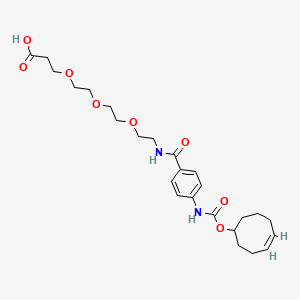
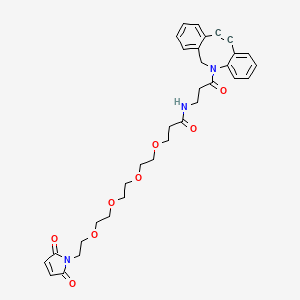
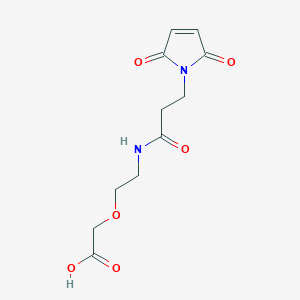
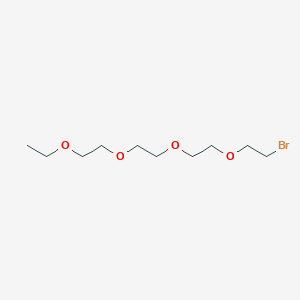
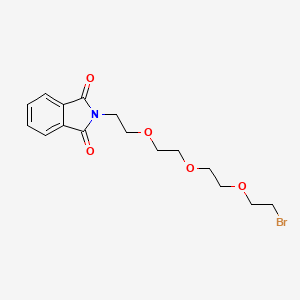
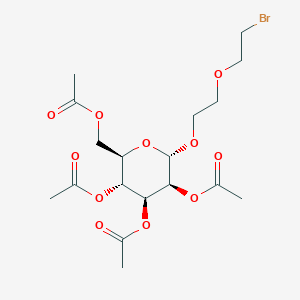

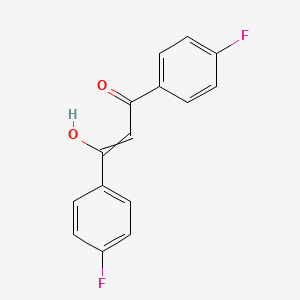
![3-[2-(5-tert-butyl-1H-benzimidazol-1-ium-2-yl)ethyl]cyclobutan-1-one;chloride](/img/structure/B8115388.png)
